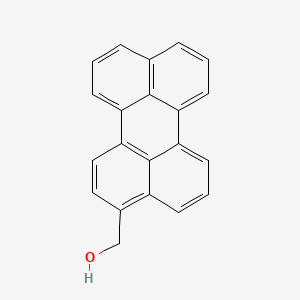

Perylen-3-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

perylen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11,22H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZKFQHHFOHTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CO)C=CC=C5C3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Perylen 3 Ylmethanol and Its Functional Derivatives

Preparative Routes to Perylen-3-ylmethanol

This compound is a key derivative of perylene (B46583), notable for its use as a fluorescent photoremovable protecting group (FPRPG) for molecules like carboxylic acids and alcohols. researchgate.netmuni.cz Its synthesis is centered on the functionalization of the perylene core at the 3-position.

The most direct and established pathway to this compound involves the reduction of a carbonyl group at the 3-position of the perylene ring. This is typically achieved starting from a more readily available precursor, perylene-3-carboxylic acid. nih.gov

The conversion of the carboxylic acid to the primary alcohol is a standard organic transformation accomplished using potent reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Sodium Borohydride (NaBH₄): While generally used for reducing aldehydes and ketones, NaBH₄ can reduce carboxylic acids under specific conditions, often with additives or in mixed solvent systems, though LiAlH₄ is more conventional for this purpose.

Yield optimization for these reductions involves standard laboratory practices, including the careful control of reaction temperature (e.g., addition of the reducing agent at 0 °C to manage the exothermic reaction) and ensuring anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

The synthesis of the necessary precursor, perylene-3-carboxylic acid, begins with the perylene scaffold. Introducing a functional group at the 3-position can be achieved through electrophilic substitution reactions.

Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the perylene ring, which can then be oxidized to a carboxylic acid.

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group (-CHO), creating perylene-3-carbaldehyde. This aldehyde can then be either oxidized to perylene-3-carboxylic acid or directly reduced to this compound.

Advanced Synthesis of Perylene Diimide (PDI) and Dianhydride (PDA) Derivatives

The synthesis of Perylene Diimide (PDI) and Perylene Dianhydride (PDA) derivatives starts from a different precursor, Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), also referred to as PDA. ekb.eg These molecules are pillars of modern materials science, with applications ranging from organic electronics to bioimaging. mdpi.commdpi.com

The traditional method for synthesizing symmetrical PDI derivatives is the condensation reaction between PDA and a primary amine.

Langhals Method: This is the conventional and robust technique for imidization. It involves reacting PDA with primary amines in a high-boiling solvent like molten imidazole (B134444) or quinoline (B57606) at elevated temperatures (140–180 °C). mdpi.com Zinc acetate (B1210297) is often used as a catalyst to facilitate the reaction, which typically results in high yields. mdpi.com

For asymmetrical PDIs with different substituents at the two imide positions, a multi-step approach is necessary.

A symmetrical PDI is first synthesized.

This PDI undergoes partial hydrolysis to yield a perylene monoimide-monoanhydride intermediate, typically with a yield of around 50%. ekb.egmdpi.com

The remaining anhydride (B1165640) group is then reacted with a different amine to produce the asymmetrically substituted PDI. mdpi.com

Esterification of PDA can be achieved under milder conditions compared to imidization and is used to produce perylene tetracarboxylic tetraesters.

Recent research has focused on developing more sustainable and less harsh synthetic routes for PDIs, moving away from high-temperature methods. These innovations center on understanding the reaction mechanism, which proceeds through a perylene amic acid (PAA) intermediate. The low solubility of the intermediate PAA salts is often the rate-limiting step in the reaction. mdpi.com

Novel protocols have been developed that allow for full conversion to PDIs at temperatures between 20 and 60 °C. mdpi.com These methods utilize a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃), in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.com A key innovation is the addition of water to the reaction mixture, which increases the solubility of the PAA salt intermediates, thereby accelerating the reaction and enabling quantitative PDI synthesis at room temperature. mdpi.com

| Method | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Classical (Langhals) | Molten Imidazole, 140-180 °C, Zinc Acetate Catalyst | High yields, reliable, universally applicable | Harsh conditions, high energy consumption, limited functional group tolerance |

| Green / Room Temp | DBU or K₂CO₃ in DMF/DMSO, 20-60 °C, optional water addition | Mild conditions, energy efficient, greater functional group tolerance | Can be sensitive to substrate and solvent choice |

To tune the optical and electronic properties of PDIs, their aromatic core is often functionalized, particularly at the "bay" positions (1, 6, 7, and 12). This is frequently accomplished using transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, creating extended π-conjugated systems.

First, halogenated PDI precursors, such as 1,7-dibromo-PDI, are prepared. mdpi.com These halogenated PDIs then serve as electrophiles in various coupling reactions.

Suzuki Coupling: This palladium-catalyzed reaction is used to couple the bromo-PDI with boronic acid derivatives to form new C-C bonds.

Sonogashira Coupling: This reaction, also catalyzed by palladium, couples the PDI with terminal alkynes, introducing alkynyl bridges into the structure. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds, attaching various amine-containing groups to the perylene core.

These coupling reactions are essential for creating complex, functional perylene derivatives with tailored properties for advanced applications.

| Reaction | Catalyst System (Typical) | Bond Formed | Purpose |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl) | Extending π-conjugation with aromatic groups |

| Sonogashira Coupling | Palladium/Copper | C-C (Aryl-Alkynyl) | Introducing rigid, linear linkers |

| Buchwald-Hartwig | Palladium with specific ligands | C-N | Attaching nitrogen-based functional groups |

Asymmetric Synthesis and Chiral Induction in Perylene Systems

The development of chiral perylene systems is a significant area of research, driven by the unique chiroptical properties that arise from the three-dimensional arrangement of the planar perylene core. While this compound itself is not inherently chiral, chirality can be introduced into the broader perylene scaffold through several strategic approaches. These methods are primarily focused on creating atropisomers—stereoisomers arising from hindered rotation around a single bond—or by attaching chiral substituents.

Three primary strategies have been successfully utilized to impart chirality to perylene-based materials:

Twisted Perylene Cores: Introducing bulky substituents into the "bay" positions (1, 6, 7, and 12) of the perylene ring system forces the planar aromatic core to twist. researchgate.netnih.gov This steric hindrance creates a helically distorted structure, resulting in conformational chirality and the potential for separating the molecule into stable, non-superimposable mirror-image forms known as atropisomers (M and P enantiomers). researchgate.netnih.gov For instance, a series of perylene bisimide (PBI) dyes with various aryl groups in all four bay positions were synthesized via Suzuki cross-coupling reactions. nih.gov These molecules displayed a significant and fixed twist in the PBI core, leading to high barriers for racemization (the conversion of one enantiomer to the other), allowing for the isolation of the pure enantiomers using techniques like semipreparative HPLC. nih.gov

These methodologies provide a robust toolkit for creating chiral perylene materials, whose principles are directly applicable to the synthesis of chiral derivatives starting from this compound.

| Chiral Induction Strategy | Description | Key Research Findings | Example Compounds/Systems |

| Twisted Core (Atropisomerism) | Introduction of bulky groups at bay positions (1,6,7,12) causes the aromatic core to twist, creating stable M and P enantiomers. researchgate.netnih.gov | Achieved high racemization barriers (~120 kJ mol⁻¹), allowing for separation of enantiopure atropisomers by HPLC. nih.gov | Perylene bisimides with phenyl, naphthyl, or pyrenyl groups at all four bay positions. nih.gov |

| Chiral Substituents | Covalent attachment of a chiral moiety directly to the perylene structure. | Chiral amino acids induced circularly polarized luminescence (CPL) in the aggregated state through π-π interactions. mdpi.com | Perylene diimides functionalized with D-alanine or L-alanine. mdpi.com |

| Host-Guest Co-assembly | An achiral perylene host molecule selectively binds a chiral guest, inducing chirality in the supramolecular complex. | A chiral PBI cyclophane host demonstrated high binding affinity for carbohelicene guests and catalyzed the deracemization of acs.org‐helicene. nih.gov | Perylene bisimide cyclophanes complexed with chiral carbohelicenes. nih.gov |

Tailored Functionalization Strategies for Perylene-3-ylmethanol Scaffolds

The functionalization of the this compound scaffold is critical for tuning its properties for specific applications. The inherent low solubility of the large, planar perylene core in common solvents necessitates chemical modification. researchgate.net Furthermore, integrating these molecules into larger systems, such as polymers or biomolecules, requires versatile and efficient conjugation strategies.

Incorporation of Hydrophilic and Ionizable Moieties for Enhanced Solvation

To overcome the poor solubility of perylene derivatives, particularly in aqueous or polar media, hydrophilic (water-loving) and ionizable (charge-carrying) groups are often incorporated into their structure. This is a crucial step for enabling solution-based processing and for applications in biological or environmental contexts.

A successful strategy involves the synthesis of perylene diimide-containing ionene and zwitterionic polymers. acs.orgresearchgate.net In this approach, PDI derivatives containing tertiary amine groups are reacted with other monomers to create polymers with ionic moieties directly within the backbone. acs.orgresearchgate.net The resulting ionene polymers, which contain cationic charges in the polymer chain, exhibit excellent solubility in water and polar organic solvents like methanol (B129727) at concentrations greater than 15 mg/mL. acs.org Similarly, zwitterionic polymers, containing both positive and negative charges, can be synthesized by reacting PDI derivatives with a bis-sultone monomer. acs.org These modifications effectively disrupt the strong π-π stacking that causes aggregation and insolubility, allowing the perylene chromophores to be dispersed in solution. researchgate.net

| Functional Moiety Type | Synthetic Approach | Effect on Solubility | Example Monomers |

| Cationic (Ionene) | Menschutkin reaction of PDI derivatives with diamines and dihalides. acs.org | Excellent solubility (>15 mg/mL) in water and methanol. acs.org | PDI with tertiary amines, N,N,N′,N′-tetramethyl-1,6-hexanediamine. acs.org |

| Zwitterionic (Sulfobetaine) | Nucleophilic ring-opening of a bis-sultone monomer with PDI derivatives containing tertiary amines. acs.org | Enhanced solubility in polar solvents through interzwitterion interactions. researchgate.net | Bis-sultone, PDI with tertiary amines. acs.org |

| Hydrophilic Side Chains | Attachment of oligo(ethylene glycol) units. rsc.org | Improves solubility in polar environments and can decrease interfacial tension with water. rsc.org | Polystyrenes with oligo(ethylene glycol) units in the main chain. rsc.org |

Covalent Integration into Polymeric Architectures and Hybrid Materials

Integrating this compound scaffolds into polymers and other extended structures like covalent organic frameworks (COFs) is a powerful method for creating robust, processable materials with tailored optoelectronic properties.

Polymeric Architectures: Perylene units can be incorporated into polymer backbones to create materials that combine the desirable photophysical properties of the perylene chromophore with the mechanical and processing advantages of polymers. PDI-containing ionene and zwitterionic polymers are synthesized via step-growth polymerization mechanisms, such as the Menschutkin reaction. acs.orgresearchgate.net This involves reacting PDI monomers functionalized with nucleophilic (e.g., tertiary amines) or electrophilic (e.g., bromides) groups with complementary co-monomers. acs.org The resulting polymers embed the PDI unit directly into the main chain, allowing for modulation of conjugation and charge density. researchgate.net

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with a highly ordered structure. Integrating perylene diimides into COFs allows for precise control over the molecular packing and electronic interactions between the chromophores. nih.govresearchgate.net For example, a PDI unit was incorporated into a COF, named PDI-PDA, by linking an ortho-substituted PDI with p-phenylenediamine. nih.gov This covalent framework enhanced the π-π stacking in a controlled manner, which suppressed the rapid recombination of photogenerated electron-hole pairs and significantly improved photocatalytic efficiency compared to the individual PDI molecule. nih.govresearchgate.net

| Material Type | Synthetic Strategy | Key Features | Example System |

| Ionene Polymers | Step-growth polymerization (Menschutkin reaction). acs.org | PDI units are part of the main polymer backbone; material is water-soluble. acs.org | Polymer of a PDI-dibromide and N,N,N′,N′-tetramethyl-1,6-hexanediamine. acs.org |

| Dynamic Covalent Polymers | Linking PDI units via dynamic covalent bonds like esters. nih.gov | The polymer's properties (e.g., fluorescence) can change in response to stimuli that affect the dynamic bond (transesterification). nih.gov | PDI units linked by a dynamic ester spacer. nih.gov |

| Covalent Organic Frameworks (COFs) | Condensation reaction between functionalized PDI and linker molecules. nih.gov | Highly ordered, crystalline structure with controlled π-π stacking and enhanced charge separation. nih.govresearchgate.net | PDI-PDA, formed from an ortho-substituted PDI and p-phenylenediamine. nih.gov |

"Click Chemistry" and Other Modular Approaches for Conjugation

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for the modular construction of complex molecules. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. nih.govinterchim.fr This approach has been effectively used for conjugating perylene derivatives to a wide range of substrates, including biomolecules and polymers. researchgate.netnih.gov

The general strategy involves first synthesizing a this compound derivative that contains either an azide (B81097) or a terminal alkyne group. A second molecule of interest is separately functionalized with the complementary group. The two components are then joined together under mild reaction conditions using a copper(I) catalyst. interchim.fr This methodology has been successfully applied to prepare PDI-oligonucleotide conjugates. researchgate.net In this work, terminal alkyne groups were incorporated into DNA strands, and a PDI-azide derivative was prepared separately. The two were then "clicked" together in a water-DMSO mixture to form the final conjugate. researchgate.net The high efficiency and orthogonality (non-interference with other functional groups) of click chemistry make it a superior method for creating well-defined, functional perylene-based bioconjugates and materials. nih.gov

| Modular Approach | Reaction | Reactants | Key Advantages | Example Application |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed [3+2] azide-alkyne cycloaddition. interchim.fr | A perylene derivative with a terminal alkyne and a partner molecule with an azide group (or vice versa). | High efficiency, mild reaction conditions, high specificity, formation of a stable triazole linker. nih.gov | Synthesis of perylene diimide-oligonucleotide conjugates for DNA-based materials. researchgate.net |

| Suzuki Coupling | Palladium-catalyzed cross-coupling. mdpi.com | A bromo-perylene derivative and a boronic acid derivative. | Forms a stable carbon-carbon bond, versatile for attaching various aryl groups. nih.gov | Synthesis of core-twisted perylenes by attaching bulky aryl groups to the bay positions. nih.gov |

| Heck Coupling | Palladium-catalyzed coupling. mdpi.com | A bromo-perylene derivative and an alkene (e.g., styryl group). | Forms a carbon-carbon bond between an aryl halide and an alkene. | Attaching styryl-quinoline groups to the perylene core. mdpi.com |

Photophysical Phenomena and Excited State Dynamics of Perylen 3 Ylmethanol Systems

Electronic Absorption and Emission Characteristics

The perylene (B46583) core is characterized by its robust photophysical properties, including strong absorption in the visible spectrum and high fluorescence quantum yields. Perylen-3-ylmethanol, as a functionalized perylene, is expected to retain these fundamental characteristics, with the methanol (B129727) substituent potentially modulating its spectral behavior and excited-state pathways.

Absorption Spectra and π-π* Electronic Transitions

Perylene derivatives, in general, display intense absorption bands arising from π-π* electronic transitions within their extended conjugated π-electron system. These transitions are responsible for their ability to absorb light efficiently, typically in the blue-green region of the visible spectrum. While specific absorption maxima for this compound were not detailed in the search results, it is understood that such spectral features are a hallmark of the perylene chromophore. Studies have indicated that this compound possesses characteristic absorption spectra, a fundamental aspect of its photophysical profile.

Fluorescence Emission Profiles and Quantum Efficiencies

Perylene compounds are renowned for their strong fluorescence, often exhibiting high quantum efficiencies. Research, including studies on this compound, has investigated its spectral-fluorescent properties, particularly in the context of liposome (B1194612) loading for potential biological applications urfu.ruligrenok.ruurfu.ru. These studies imply that this compound emits light upon excitation. However, specific fluorescence emission profiles, such as emission maxima, and quantitative values for its fluorescence quantum efficiencies were not found in the provided search snippets.

Solvatochromic Effects on Spectral Properties

Solvatochromism, the phenomenon where the absorption or emission spectra of a compound shift in response to changes in solvent polarity, is a common characteristic of molecules with significant charge redistribution in their excited states. While solvatochromism has been studied in the context of various organic compounds, including perylene derivatives, specific experimental data detailing the solvatochromic effects on the spectral properties of this compound were not identified in the accessible search results.

Intermolecular Interactions and Exciton (B1674681) Behavior

The behavior of perylene derivatives in condensed phases, particularly in aggregated states, is crucial for understanding phenomena like energy transfer and exciton dynamics.

Mechanisms of Exciton Formation and Energy Transfer Processes

Excitons, which are bound states of an electron and an electron hole, are fundamental to the photophysical processes in perylene systems. The formation of excitons upon light absorption and their subsequent migration or transfer through the material are key to applications in organic electronics and photonics. However, specific research findings detailing the mechanisms of exciton formation and energy transfer processes involving this compound were not found in the provided search snippets.

Singlet Fission and Triplet State Generation in Perylene Aggregates

Singlet fission is a process where a single high-energy exciton splits into two lower-energy triplet excitons, a phenomenon of great interest for enhancing the efficiency of solar cells. Perylene aggregates are known to exhibit such processes. While perylene derivatives are studied for their potential in singlet fission and triplet state generation, specific research findings or evidence for these phenomena occurring in this compound, or its aggregates, were not identified within the scope of the provided search results.

Theoretical and Computational Chemistry of Perylen 3 Ylmethanol

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure of molecules like Perylen-3-ylmethanol. It allows for the calculation of ground-state properties, molecular geometries, and electronic orbital distributions, which are crucial for predicting chemical and physical behavior.

Ground State Geometries and Electronic Orbital Analysis

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in the ground state of a molecule. For perylene (B46583) derivatives, these calculations reveal the delocalization of pi electrons across the polycyclic aromatic hydrocarbon (PAH) core, which is fundamental to their optical and electronic properties scientific.netnih.govaip.orgchemrxiv.orgmdpi.com. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about electron distribution, ionization potentials, and electron affinities chemrxiv.orgmdpi.comresearchgate.net. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a key determinant of a molecule's electronic and optical properties, influencing its absorption and emission spectra chemrxiv.orgmdpi.com. Studies on perylene bisimides (PBIs) indicate that functionalization can significantly tune these orbital energies and the band gap, thereby altering the material's characteristics nih.govchemrxiv.orgchemrxiv.org. For this compound, the presence of the hydroxymethyl (-CH₂OH) group attached to the perylene core is expected to influence the electron density distribution and potentially participate in hydrogen bonding, which can further affect molecular packing and electronic properties in condensed phases nih.gov.

Prediction of Spectroscopic Properties and Optical Transitions

DFT, particularly through Time-Dependent DFT (TD-DFT), is extensively employed to predict spectroscopic properties, most notably UV-Vis absorption spectra aip.orgchemrxiv.orgmdpi.comresearchgate.netchemrxiv.orgresearchgate.netrsc.orgresearchgate.netrsc.orgchemrxiv.org. TD-DFT calculations simulate the electronic transitions that occur upon absorption of light, allowing researchers to predict the wavelengths and intensities of absorption bands. These computational predictions are often in good agreement with experimental UV-Vis spectra, validating the theoretical models scientific.netchemrxiv.orgmdpi.comresearchgate.netchemrxiv.orgrsc.org. The nature of these optical transitions, whether they are local excitations (LE) or charge-transfer (CT) states, can also be elucidated through these calculations researchgate.netrsc.orgchemrxiv.org. For perylene derivatives, the extended π-conjugation system leads to strong absorption in the visible region, and modifications to the structure, such as the addition of the hydroxymethyl group in this compound, can shift these absorption maxima aip.orgchemrxiv.org.

Excited State Dynamics Modeling and Simulation

Understanding how molecules behave after absorbing light is crucial for applications in optoelectronics, photochemistry, and photophysics. Computational methods are vital for dissecting these complex processes.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

TD-DFT is the primary computational tool for characterizing excited states mdpi.comchemrxiv.orgresearchgate.netrsc.orgresearchgate.netrsc.orgchemrxiv.orgresearchgate.net. It allows for the calculation of excitation energies, oscillator strengths, and the nature of excited states (e.g., singlet, triplet, charge-transfer character) mdpi.comchemrxiv.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.orgresearchgate.net. Studies on perylene dimers and aggregates highlight the importance of TD-DFT in understanding exciton (B1674681) delocalization and charge transfer between molecules researchgate.netacs.orgconicet.gov.arrsc.org. The method can predict how functional groups influence excited-state properties, such as the spectral shifts observed in perylene bisimide aggregates upon protonation chemrxiv.orgrsc.org. The accuracy of TD-DFT can be influenced by the choice of functional and basis set, with some functionals performing better for charge-transfer excitations researchgate.netresearchgate.netrsc.orgchemrxiv.org.

Computational Insights into Energy Relaxation Pathways (Internal Conversion, Intersystem Crossing)

After excitation, molecules typically undergo relaxation processes to return to the ground state. These pathways include Internal Conversion (IC), where a molecule transitions between electronic states of the same spin multiplicity, and Intersystem Crossing (ISC), where it transitions between states of different spin multiplicity (e.g., singlet to triplet) tesisenred.netnih.gov. Computational methods, including molecular dynamics simulations coupled with quantum mechanics (QM/MM) and advanced TD-DFT analyses, can model these relaxation pathways acs.orgconicet.gov.artesisenred.netnih.govchemrxiv.orgchemrxiv.orgicp2025.deresearchgate.net. For perylene derivatives, understanding these dynamics is key to predicting fluorescence quantum yields and identifying potential pathways for energy dissipation or conversion, such as singlet fission or charge transfer conicet.gov.arrsc.orgchemrxiv.orgicp2025.de. The hydroxymethyl group in this compound could potentially influence these relaxation dynamics through hydrogen bonding or by altering the electronic distribution, affecting the energy landscape of excited states.

Supramolecular Interaction Analysis

Perylene derivatives are known for their propensity to self-assemble into ordered structures due to strong π-π stacking interactions chemrxiv.orgresearchgate.netacs.orgnih.govresearchgate.net. Computational methods, including DFT and molecular dynamics (MD), are employed to study these self-assembly processes and the resulting supramolecular architectures nih.govchemrxiv.orgacs.orgnih.govresearchgate.netkuleuven.be. These studies investigate how intermolecular forces, such as π-π interactions and hydrogen bonding (potentially involving the -CH₂OH group of this compound), dictate molecular packing, aggregate formation, and consequently, the macroscopic properties of materials nih.govchemrxiv.orgacs.orgresearchgate.netkuleuven.be. For instance, studies on perylene bisimides reveal how side-chain modifications influence helical pitch and molecular distribution within columnar structures, impacting charge-carrier mobility researchgate.net. The ability of this compound to engage in hydrogen bonding could lead to specific self-assembly behaviors distinct from perylene derivatives lacking such functional groups. Computational analyses have also been used to understand host-guest interactions, such as perylene-based molecular tweezers binding to fullerenes, revealing the role of π-π interactions in these supramolecular complexes nih.govacs.orgresearchgate.net.

Supramolecular Assembly and Nanostructure Engineering of Perylen 3 Ylmethanol Derivatives

Directed Self-Assembly Principles

The controlled organization of perylene (B46583) derivatives into well-defined nanostructures relies on a delicate interplay of molecular design and environmental conditions. The intrinsic properties of the perylene core, coupled with strategically introduced functional groups, dictate the nature and strength of intermolecular forces that drive self-assembly.

Role of π-π Stacking and Hydrogen Bonding in Perylene Aggregation

The perylene core, with its extended π-electron system, is inherently prone to strong π-π stacking interactions researchgate.netnih.govbwise.krutah.edunih.govrsc.orgnih.govnih.govmdpi.comresearchgate.netaip.orgnih.govmdpi.commdpi.combeilstein-journals.orgresearchgate.netacs.orgacs.orgacs.org. These interactions are a primary driving force for the formation of one-dimensional aggregates, such as H-aggregates (where transition dipoles are parallel, leading to a blue shift in absorption) and J-aggregates (where transition dipoles are antiparallel, resulting in a red shift) researchgate.netbwise.krrsc.orgmdpi.comresearchgate.net. The specific mode of stacking (e.g., face-to-face, edge-to-face) and the resulting aggregate type are highly dependent on the substituents attached to the perylene core.

Formation of Ordered Nanostructures: Nanoparticles, Nanorods, and Films

Perylene derivatives are known to self-assemble into a diverse range of nanostructures, including nanofibers, nanorods, nanobelts, nanosheets, and nanoparticles bwise.krutah.edunih.govnih.govmdpi.comresearchgate.netbeilstein-journals.orgresearchgate.netcase.edu. The specific morphology is dictated by a combination of factors, including the molecular structure of the perylene derivative, the solvent environment, concentration, and temperature.

Nanofibers and Nanorods: Many perylene derivatives, particularly PDIs with appropriate side chains, readily form one-dimensional nanofibers or nanorods through strong π-π stacking along the longitudinal axis researchgate.netnih.govbwise.krutah.edunih.govrsc.orgmdpi.comresearchgate.netmdpi.combeilstein-journals.orgresearchgate.netacs.orgchinesechemsoc.org. The length and diameter of these structures can be tuned by varying the concentration and solvent. For example, studies have shown that the concentration-dependent self-assembly of PDIs can lead to nanowires or nanobelts utah.edu. Gold nanorods functionalized with perylene thiols have also been reported to form well-organized side-by-side self-assembly arrays case.edu.

Nanoparticles and Nanosheets: Under different conditions or with specific functionalizations, perylene derivatives can assemble into spherical nanoparticles or planar nanosheets bwise.krnih.govresearchgate.netcase.edu. For instance, a perylene dianhydride derivative (TP-PDA) was shown to self-assemble into well-defined nanospheres through a nucleation-growth process nih.govresearchgate.net.

Films: The ability of perylene derivatives to aggregate via π-π interactions also allows for the formation of thin films or ordered arrays on surfaces. When drying from diluted solutions, perylene-functionalized gold nanorods can form well-organized self-assembly arrays case.edu.

Control over Assembly Kinetics and Thermodynamics

Achieving precise control over the self-assembly process is paramount for tailoring the properties of perylene-based nanomaterials. This control often involves manipulating the balance between kinetic and thermodynamic factors.

Kinetically Trapped vs. Thermodynamically Stable Supramolecular Forms

Self-assembly processes can lead to different supramolecular structures depending on whether the system reaches its lowest energy state (thermodynamic control) or is arrested in a metastable state due to slow relaxation (kinetic control) researchgate.netnih.govbwise.krnih.govresearchgate.netchinesechemsoc.org. Perylene derivatives have been shown to exhibit both behaviors. For example, a perylene dianhydride derivative was observed to undergo kinetically trapped assembly, transforming rapidly into a thermodynamically favored form, a process that could be tuned by concentration and temperature nih.govresearchgate.net. Similarly, studies on perylene bisimides have highlighted how variations in bay-substituents can influence the stability of kinetically metastable states, leading to either thermodynamically controlled polymerization or seeded polymerization of kinetically trapped monomers under precise kinetic control chinesechemsoc.org. Understanding these pathways is crucial for accessing specific nanostructures with desired properties, as kinetically trapped intermediates may possess superior characteristics bwise.kr.

Influence of Solvent Polarity and Concentration on Morphological Outcome

The choice of solvent and the concentration of the perylene derivative are critical parameters that profoundly influence the self-assembly pathway and the resulting nanomorphology nih.govmdpi.comnih.govbeilstein-journals.orgmdpi.com.

Solvent Polarity: Solvent polarity affects the solubility of the perylene derivatives and modulates the strength of intermolecular interactions, including π-π stacking and hydrogen bonding nih.govmdpi.comnih.govbeilstein-journals.orgmdpi.com. Generally, aggregation constants for PDI derivatives are reported to decrease with increasing solvent polarity nih.gov. For instance, fibrillar nanostructures are often obtained in less polar solvents like THF or chloroform, while more polar solvents (e.g., HFIP, methanol (B129727), acetonitrile) can lead to spherical morphologies, with diameters inversely related to polarity nih.gov. Studies on perylene-sugar dyad molecules have shown that solvent environment significantly impacts the interplay between hydrogen bonding and π-π stacking, leading to distinct supramolecular architectures, such as layered structures in water (favoring π-π stacking) versus non-layered structures in octane (B31449) (favoring hydrogen bonding) nih.gov.

Table 1: Influence of Solvent Polarity on Perylene Derivative Morphology (Illustrative Examples)

| Perylene Derivative Type | Solvent Polarity (General Trend) | Observed Morphology | Reference |

|---|---|---|---|

| PDI-amino acid conjugates | Low polarity (e.g., THF, CHCl₃) | Fibrillar | nih.gov |

| PDI-amino acid conjugates | High polarity (e.g., HFIP, MeOH) | Spherical | nih.gov |

| Perylene-sugar dyad | Non-polar (e.g., Octane) | Non-layered | nih.gov |

Concentration: Concentration plays a vital role in directing the nucleation and growth processes of self-assembly. At low concentrations, monomers may remain dispersed, while increasing concentration can trigger aggregation. For example, studies on PDIs have shown that concentration-dependent self-assembly can lead to different morphologies, such as nanowires or nanobelts utah.edu. The concentration also influences the balance between kinetically trapped and thermodynamically stable forms nih.govnih.govresearchgate.netchinesechemsoc.org.

Table 2: Influence of Concentration on Perylene Derivative Self-Assembly (Illustrative Examples)

| Perylene Derivative Type | Concentration Range | Observed Effect/Morphology | Reference |

|---|---|---|---|

| PDI organogelator | Varies | Nucleation-growth process leading to nanofibers; lag times observed at lower concentrations | nih.gov |

| PDI-DA | Varies | Nanoparticles to nanofibrils with increasing concentration | bwise.kr |

Host-Guest Complexation with Perylene-Based Receptors

Perylene derivatives, particularly those functionalized with specific binding moieties, can act as sophisticated receptors in host-guest chemistry. These systems leverage the inherent properties of the perylene core, such as its π-system, and the tailored design of the receptor scaffold to selectively bind guest molecules.

Perylene bisimide (PBI)-based receptors, including cyclophanes and metallacages, have been developed for the recognition of various guests, most notably fullerenes nih.govresearchgate.netnih.govrsc.orgacs.orgrsc.org. In these systems, the perylene units within the receptor structure engage in significant π-π interactions with the fullerene guest molecules, contributing to high binding affinities and selectivities nih.govnih.govrsc.orgacs.org. For example, a molecular tweezer incorporating two perylene units within a crown ether core was synthesized and demonstrated efficient recognition of C₆₀, C₇₀, and C₇₆ fullerenes, exhibiting remarkable selectivity for higher fullerenes over C₆₀ nih.govacs.org. The binding is often characterized by UV-Vis and NMR titration experiments, revealing complex formation and providing binding constants nih.govresearchgate.netnih.govrsc.orgacs.org.

Table 3: Host-Guest Complexation with Perylene-Based Receptors

| Receptor Type | Perylene Moiety | Guest Type | Binding Constant (Example) | Key Interaction | Reference |

|---|---|---|---|---|---|

| Perylene bisimide cyclophane | PBI | Aromatic guests | Ka = 2.9 × 10³ M⁻¹ (for perylene) | π-π stacking | nih.gov |

| PDI-based metallacages | PDI | Fullerenes (C₆₀, C₇₀) | Ka up to 2.41 × 10⁴ M⁻¹ (for perylene) in acetonitrile | π-π stacking | researchgate.net |

| Molecular tweezer (Perylene-crown ether) | Perylene | Fullerenes (C₆₀, C₇₀, C₇₆) | High affinity | π-π stacking | nih.govacs.org |

These host-guest systems highlight the versatility of perylene derivatives in supramolecular chemistry, enabling selective molecular recognition and the development of advanced functional materials for applications such as separation technologies and sensing.

Compound List

Perylen-3-ylmethanol

Perylene

Perylene bisimides (PBIs)

Perylene diimide (PDI)

Perylene dianhydride derivative (TP-PDA)

PDI-amino acid conjugates

PDI-functionalized gold nanorods

Perylene-sugar dyad

Perylene bisimide cyclophanes

PDI-based metallacages

Molecular tweezer (Perylene-crown ether)

Azo-functionalized PBI derivatives

Perylene bisimide tecton

Perylene diimide (PDINH)

Phosphate-substituted PDI (P-PMPDI)

Perylene bisimide (PBI-HAG)

Perylene bisimide (PBI-L, PBI-D, PBI-β)

Naphthalene diimide (NDI)

Perylene bisimide (PPDI)

Cucurbit utah.eduuril (CB utah.edu)

Selective Recognition of Fullerenes and Other Organic Guests

The π-rich perylene core, along with its derivatives, serves as an excellent platform for host-guest chemistry, particularly for the recognition of electron-deficient molecules like fullerenes. The planar and extended π-system of perylene derivatives facilitates strong π–π interactions with fullerene guests. Research has demonstrated the design of sophisticated host molecules incorporating perylene units to achieve selective binding.

A notable example is the "Green Box," a macrocyclic receptor composed of two electron-rich bis-pyrrolidine perylene diimide (PDI) panels. This structure exhibits strong recognition of fullerenes such as C60 and C70, forming supramolecular complexes through non-covalent interactions scispace.com. The Green Box allows for tuneable partial charge or full electron transfer in the ground state to pristine fullerenes, a phenomenon unprecedented with PDIs scispace.com. Further studies have explored molecular tweezers that incorporate perylene subunits within a crown ether core, such as trans-di(perylene-3-ylmethanaminobenzo)-18-crown-6 (DP-18C6). This tweezer effectively binds C60, C70, and C76, demonstrating higher binding selectivity for larger fullerenes over C60, suggesting potential applications in fullerene separation nih.govresearchgate.netacs.orgacs.org. These host-guest systems highlight the capacity of perylene derivatives to act as sophisticated recognition units for various organic guests.

Design of Molecular Tweezers and Cages Incorporating Perylene Units

Perylene derivatives are integral components in the design of complex supramolecular architectures like molecular tweezers and cages. These structures leverage the inherent properties of the perylene core, such as its rigidity and electronic characteristics, to create cavities or binding sites for specific guest molecules.

The development of molecular tweezers, as exemplified by DP-18C6, which integrates two perylene subunits with an 18-crown-6 (B118740) core, showcases how perylene units can be strategically positioned to encapsulate fullerene guests nih.govresearchgate.netacs.orgacs.org. The perylene subunits act as pincers, utilizing π–π interactions to effectively bind fullerene molecules. Density functional theory (DFT) calculations have confirmed the presence of strong intermolecular π–π interactions between the perylene subunits and the fullerene guest nih.govacs.org.

Beyond tweezers, perylene bisimide (PBI) derivatives have been employed in the construction of metallacages through coordination-driven self-assembly. For instance, a supramolecular complex formed by the assembly of o-tetrapyridyl perylene bisimide with platinum corners resulted in a metallacage capable of hosting fullerenes like C70 rsc.org. The extended π-conjugation of these perylene-based ligands is crucial for facilitating host-guest chemistry and enabling photoinduced charge separation within the cage structure rsc.org. These examples underscore the utility of perylene units in creating precisely engineered molecular architectures for host-guest interactions.

Liquid Crystalline Phases and Columnar Organization

Perylene derivatives are particularly well-suited for forming liquid crystalline (LC) phases, especially columnar mesophases, due to the inherent π–π stacking interactions between their planar perylene cores. These interactions drive the self-assembly of disc-like perylene molecules into ordered columns, which are fundamental to their liquid crystalline behavior.

Induction and Stabilization of Columnar Mesophases

The incorporation of flexible alkyl chains or other functional groups onto the perylene core is a common strategy to induce and stabilize columnar mesophases. These peripheral chains influence the packing of the perylene cores, dictating the type and temperature range of the liquid crystalline phases.

Perylene tetraesters (PTEs) and perylene bisimides (PDIs) are frequently functionalized to exhibit columnar liquid crystalline behavior. For example, PTE derivatives with attached triazole moieties have shown ordered columnar rectangular (Colro) mesophases at ambient temperatures rsc.org. Similarly, PDI derivatives functionalized with diphenylacrylonitrile have been reported to self-assemble into stable hexagonal columnar liquid crystal phases within specific temperature ranges, such as 56–160 °C mdpi.com. The nature and length of the alkyl chains attached to the perylene core significantly impact the mesomorphic properties, with variations leading to different columnar arrangements or even transitions to lamellar phases mdpi.comacs.org. Substituents at the bay positions of the perylene core have also been shown to influence mesomorphism, with some derivatives exhibiting hexagonal columnar phases and wider temperature ranges for phase transitions compared to their unsubstituted counterparts doi.org.

Anisotropic Charge Transport Pathways in Self-Assembled Structures

The columnar organization of perylene derivatives in liquid crystalline phases creates highly anisotropic structures that facilitate efficient one-dimensional charge transport along the π-stacked columns. This ordered arrangement is crucial for their application in organic electronic devices.

Perylene-based columnar liquid crystals are known for their n-type semiconductor character and their ability to form columnar hexagonal mesophases stable at room temperature, featuring strong molecular π-stacking within the columns beilstein-journals.org. This π-stacking provides a direct pathway for electron conduction acs.orgbeilstein-journals.org. Research has reported electron mobilities for perylene-based columnar liquid crystals, such as 0.014 cm² V⁻¹ s⁻¹ for a perylene tetraester derivative (3a) measured by time-of-flight (TOF) rsc.org. Other studies have indicated electron mobilities of 0.0139 cm²/(V·s) for PDI derivatives in thin films, with electrons exhibiting faster mobility than holes mdpi.com. The anisotropy of charge transport in these columnar structures can be substantial, with mobilities differing by orders of magnitude parallel versus perpendicular to the columnar axis beilstein-journals.org. For instance, a perylene derivative with planar alignment (columns parallel to the substrate) showed hole mobility in the order of 10⁻⁴ cm² V⁻¹ s⁻¹ researchgate.net. The controlled alignment of these columnar phases, achieved through methods like mechanical shearing or thermal annealing, is critical for maximizing charge transport efficiency in devices mdpi.comresearchgate.net.

Compound List:

Perylene

Perylene diimide (PDI)

Perylene bisimide (PBI)

Perylene tetraester (PTE)

S-heterocyclic annulated perylene diimide derivatives (SPDIs)

Linear SPDI

Dendronized SPDI

trans-di(perylene-3-ylmethanaminobenzo)-18-crown-6 (DP-18C6)

C60 (Fullerene)

C70 (Fullerene)

C76 (Fullerene)

Zinc 5,10,15,20-tetrakis(perylenediimide)porphyrin

Zinc 5,10,15,20-tetraphenylporphyrin (ZnTPP)

Azobenzene (Azo)

Diphenylacrylonitrile

Triazole moieties

Cucurbit mdpi.comuril (CB mdpi.com)

18-crown-6

Perylene-3,4:9,10-tetracarboxylic dianhydride

Perylene-3,4:9,10-tetracarboxylic acid bisimide (PBI)

o-tetrapyridyl perylene bisimide

Hexakis-imidazolium-incorporated molecular cages (o-, m-, and p-HiCages)

Perylene-3-ylmethanol (mentioned in prompt, but derivatives are the focus)

Advanced Applications of Perylen 3 Ylmethanol in Functional Materials

Photoresponsive Systems and Stimuli-Responsive Materials

Perylen-3-ylmethanol and its derivatives have emerged as significant components in the development of advanced photoresponsive systems. Their unique photochemical properties, particularly their ability to absorb light and trigger specific chemical events, make them ideal candidates for creating materials that can be controlled by external light stimuli. nih.gov This external control allows for high spatiotemporal precision in various applications. mdpi.com

Design and Mechanism of this compound as Photoreleasable Caging Groups

This compound serves as a fluorescent photoremovable protecting group (FPRPG), also known as a "photocage". researchgate.net This technology involves temporarily inactivating a biologically active molecule by chemically linking it to the perylen-3-ylmethyl group. The biological function of the molecule is "caged" until it is released by photoirradiation. mdpi.com

The core mechanism relies on the photolability of the bond connecting the perylen-3-ylmethyl moiety to the target molecule, such as a carboxylic acid or an alcohol. researchgate.net Upon irradiation with visible light (typically at wavelengths of 410 nm or greater), the perylene (B46583) chromophore absorbs a photon, leading to an excited state. This electronic excitation initiates a photochemical reaction that cleaves the covalent bond, releasing the active molecule and the perylene-based byproduct. researchgate.netwiley-vch.de This process offers precise control over the release of biologically active compounds. researchgate.net

A key advantage of using perylen-3-ylmethyl as a photocage is its inherent fluorescence. The "caged" compounds, where the target molecule is attached to the perylene group, exhibit strong fluorescence properties. researchgate.net This fluorescence can be monitored to track the location and status of the caged compound before its release. The photophysical properties of several esters caged with perylen-3-ylmethyl are detailed below.

| Caged Ester Compound | Fluorescence Quantum Yield (Φ) | Photorelease Chemical Yield (%) |

|---|---|---|

| Perylen-3-ylmethyl acetate (B1210297) | 0.90 | 96 |

| Perylen-3-ylmethyl benzoate | 0.88 | 95 |

| Perylen-3-ylmethyl N-Boc-glycinate | 0.95 | 94 |

| Perylen-3-ylmethyl N-Boc-alaninate | 0.85 | 97 |

Single-Component Organic Nanoparticles for Controlled Release Applications

Building on the principle of photoreleasable caging, this compound has been successfully utilized to create single-component organic nanoparticles for controlled release applications, particularly in drug delivery. nih.gov These nanoparticles are unique in that the this compound molecule itself performs multiple crucial roles simultaneously. nih.govfigshare.com

In this system, this compound nanoparticles function as:

Nanocarriers: They provide the physical structure for encapsulating and transporting therapeutic agents. nih.gov

Phototriggers: The inherent photosensitivity of the perylene moiety allows for light-induced release of the payload. nih.gov

Fluorescent Chromophores: Their native fluorescence enables real-time imaging and tracking of the nanoparticles within biological systems, such as cells. nih.gov

Detectors: Changes in the fluorescence signal can be used to monitor the release of the drug in real-time. nih.gov

Research has demonstrated that these nanoparticles exhibit good biocompatibility and are readily taken up by cells. nih.gov The ability to trigger drug release with high spatial and temporal control using light makes this a promising platform for targeted therapies. nih.gov This approach integrates multiple functions into a single molecular component, streamlining the design of photoresponsive nanocarriers. nih.govacs.org

Optoelectronic Materials Based on Perylene-Derived Chromophores

The perylene core structure, which is the foundation of this compound, possesses outstanding optical and electronic properties that make it a valuable component in a wide range of optoelectronic devices. nih.govmdpi.com Perylene derivatives, particularly perylene diimides (PDIs), are recognized for their strong light absorption, high fluorescence quantum yields, and excellent charge carrier mobility. nih.govmdpi.com These characteristics are essential for the efficient functioning of organic electronic devices. mdpi.com

Active Layers in Organic Solar Cells and Photovoltaic Devices

In organic solar cells (OSCs), the active layer is responsible for absorbing sunlight and converting it into electrical charges. Perylene-based molecules, such as diindenoperylene (DIP), are used as donor materials in these active layers. rsc.orgresearchgate.net While specific data on this compound in this application is limited, the general properties of the perylene chromophore are highly relevant. Perylene derivatives offer strong absorption in the visible spectrum, which is crucial for capturing solar energy. rsc.org

The performance of OSCs is heavily dependent on the molecular arrangement and crystallinity of the active layer. rsc.org Perylene-based materials can self-assemble into ordered structures that facilitate efficient charge and exciton (B1674681) transport, although this can be influenced by specific chemical modifications. nih.govrsc.orgresearchgate.net The development of non-fullerene acceptors (NFAs) based on the perylene diimide scaffold has been a significant advancement, providing alternatives to traditional fullerene acceptors and pushing the power conversion efficiencies of OSCs higher. rsc.orgnih.gov

Emitter and Transport Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The exceptional fluorescence and charge transport capabilities of perylene derivatives make them highly suitable for use in OLEDs and OFETs. nih.govossila.com

In OLEDs, materials are needed for both emitting light and transporting charges (electrons and holes). sigmaaldrich.com Perylene diimide derivatives have been developed as efficient red and deep-red emitters. rsc.org The chemical structure can be modified to tune the emission color and to prevent intermolecular interactions that can quench fluorescence in the solid state, a common issue in organic emitters. rsc.org The high fluorescence quantum yield of the perylene core contributes directly to the efficiency of the light emission process in an OLED. nih.govmdpi.com

In OFETs, the key requirement is high charge carrier mobility for efficient current switching. ossila.com The robust π-π stacking interactions characteristic of the planar perylene core facilitate the formation of highly ordered structures, which are essential for charge transport. nih.govmdpi.com This positions perylene-derived materials as valuable semiconductors for the active channels in OFETs.

| Device | Role of Perylene Chromophore | Key Properties |

|---|---|---|

| Organic Solar Cells (OSCs) | Donor / Acceptor Material | Strong Light Absorption, Good Charge Transport rsc.orgrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Emitter / Transport Material | High Fluorescence Quantum Yield, High Charge Mobility nih.govrsc.org |

| Organic Field-Effect Transistors (OFETs) | Active Channel Material | High Charge Carrier Mobility, Ordered π-π Stacking nih.govmdpi.com |

Light Amplification in Organic Lasers and Tunable Dyes

Organic dyes have long been used as the gain medium in lasers due to their chemical tunability and large stimulated emission cross-sections. nih.gov Perylene derivatives, specifically perylimide dyes, have been incorporated into solid-state matrices to create tunable lasers that operate in the visible range. huji.ac.il

The function of a laser gain medium is to amplify light through stimulated emission. core.ac.uk The high fluorescence quantum yield of the perylene chromophore is a prerequisite for efficient light amplification, as it indicates that the excited state is more likely to decay by emitting a photon rather than through non-radiative pathways. nih.govmdpi.com By modifying the chemical structure of the perylene dye, the emission wavelength can be tuned, allowing for the creation of lasers that can operate across a range of colors. nih.govscilit.com These dye-doped polymer lasers offer advantages such as ease of fabrication and mechanical flexibility. tunablelasers.com

Catalytic Platforms Utilizing Perylene Derivatives

Perylene and its derivatives have emerged as a versatile class of organic compounds in the development of advanced catalytic platforms. Their exceptional photophysical and electrochemical properties, including strong absorption in the visible light spectrum, high fluorescence quantum yields, and excellent chemical and thermal stability, make them ideal candidates for photoredox catalysis. unito.it These characteristics allow perylene-based molecules to efficiently harvest light energy and translate it into chemical reactivity, offering sustainable and metal-free alternatives to traditional catalysts. researchgate.net

Perylene-Based Photoredox Catalysts in Organic Transformations

Perylene derivatives, particularly perylene diimides (PDIs), have been successfully employed as potent photoredox catalysts for a variety of organic transformations. researchgate.net These catalysts operate through light-induced electron transfer processes, enabling reactions such as the reduction of stable aryl halides and the radical polymerization of vinyl monomers. researchgate.netacs.orgacs.org For instance, under visible light irradiation, the perylene catalyst can be excited to a higher energy state, allowing it to mediate the transfer of electrons and generate reactive radical intermediates. acs.org

One notable application is in the direct C-H bond arylation of (het)arenes. Naturally occurring perylenequinonoid pigments, such as cercosporin, have been shown to catalyze this transformation with sunlight, demonstrating good regioselectivity and compatibility with a broad range of functional groups. researchgate.net This process follows a classical photoredox mechanism where the excited catalyst facilitates the generation of an aryl radical, which then reacts with the heterocyclic substrate. researchgate.net

The versatility of perylene-based catalysts is further highlighted in their ability to initiate polymerization reactions. Perylene can act as an organic photocatalyst for the radical polymerization of monomers like methyl methacrylate (B99206) through an oxidative quenching pathway with alkyl bromides under visible light. acs.orgacs.org This approach provides a metal-free method for synthesizing polymers with controlled properties.

| Transformation | Perylene Derivative Catalyst | Light Source | Key Outcome | Reference |

|---|---|---|---|---|

| Reductive Coupling of Aromatic Ketones | Perylene | Visible Light | Significant yield improvement with additives. | nii.ac.jp |

| Reduction of Aryl Halides | Perylene Diimide (PDI) | Blue Light (455 nm) | Proceeds via a two-photon excitation process. | researchgate.net |

| Direct C-H Arylation of (Het)Arenes | Cercosporin (a perylenequinonoid) | Sunlight | Good regioselectivity and functional group tolerance. | researchgate.net |

| Radical Polymerization of Vinyl Monomers | Perylene | Visible Light/Sunlight | Effective initiation via oxidative quenching. | acs.orgacs.org |

| Oxidative Amidation of Aromatic Aldehydes | Perylene Monoanhydride Diester/CN Composite | Visible Light | Product yields up to ~80%. | acs.org |

Enhancing Catalytic Efficiency through Molecular Design and Additive Effects

The catalytic performance of perylene derivatives can be significantly enhanced through strategic molecular design and the use of additives. Modifying the core perylene structure or introducing specific functional groups can tune the catalyst's redox potentials, solubility, and light-absorbing properties. mdpi.com For example, attaching bulky substituents to the imide positions of PDIs improves their solubility in organic solvents and prevents aggregation, which is crucial for maintaining high catalytic activity in solution.

Additive effects have also been shown to dramatically improve reaction efficiency. In the photoredox-catalyzed reductive coupling of aromatic ketones using perylene, the addition of acetic acid led to a substantial increase in product yield. nii.ac.jp For the reaction involving acetophenone, the yield of the corresponding 1,2-diol jumped from 12% in the absence of acetic acid to 67% in its presence. nii.ac.jp This enhancement is attributed to the role of the acid in facilitating key steps of the catalytic cycle.

Furthermore, the creation of supramolecular structures and heterogenization are effective strategies for boosting efficiency. Self-assembled perylene-3,4,9,10-tetracarboxylic diimide (PDINH) systems, facilitated by strong π-π stacking interactions, promote the efficient migration and separation of photogenerated charges, leading to enhanced photocatalytic activity. mdpi.com Similarly, immobilizing PDI catalysts onto solid supports like glass beads allows for their use in continuous flow photochemistry, which simplifies catalyst separation and improves reusability, paving the way for more scalable and practical applications. researchgate.net

Hybrid and Composite Material Architectures

The integration of this compound and its derivatives into larger material architectures, such as hybrid composites and complex polymers, allows for the development of functional materials with tailored and enhanced properties. These advanced materials leverage the unique optical and electronic characteristics of the perylene core in synergistic combination with other components.

Integration of this compound with 2D Materials (e.g., Graphene) for Advanced Functionality

Hybrid materials combining perylene derivatives and 2D materials like graphene oxide (GO) have shown significant promise as efficient photocatalysts. mdpi.comdntb.gov.ua The formation of these hybrids can be achieved through methods such as ion-mediated self-assembly, which offers an alternative to conventional approaches that rely on weaker aromatic stacking interactions. mdpi.comresearchgate.net In this method, metal ions like Zn2+ can coordinate with functionalized perylene diimides and GO, creating stable, structured hybrid materials. dntb.gov.uaresearchgate.net

The resulting GO-perylene hybrids exhibit potent photocatalytic properties, capable of initiating the photodegradation of organic substrates like 1,5-dihydroxynaphthalene. dntb.gov.uaresearchgate.net This activity stems from the effective charge separation between the perylene component, which absorbs light, and the graphene oxide sheet, which acts as an electron acceptor. mdpi.com The structure of the hybrid material plays a crucial role in its performance; for instance, a macroporous gel-like structure may allow for faster photodegradation rates compared to a microporous one due to reduced diffusion limitations. dntb.gov.uaresearchgate.net

The interaction between the components is key to the enhanced functionality. Heterojunctions formed in composites of perylene derivatives with materials like graphitic carbon nitride (CN) can enhance visible light absorption and improve charge separation and transfer, leading to increased photocatalytic efficiency for processes such as hydrogen evolution and oxidative amidation. acs.org

| Hybrid System | Fabrication Method | Key Structural Feature | Enhanced Functionality | Reference |

|---|---|---|---|---|

| Graphene Oxide (GO) / Functionalized PDI / Zn2+ | Ion-Mediated Self-Assembly | Macroporous gel-like or microporous particles | Photocatalytic degradation of organic pollutants | dntb.gov.uaresearchgate.net |

| Perylene Monoanhydride Diester / Carbon Nitride (CN) | In situ calcination or ex situ adsorption | Heterojunction formation | Enhanced photocatalytic H2 evolution and oxidative amidation | acs.org |

Polymer Conjugates and Dendrimers with Perylene Cores for Tailored Properties

Incorporating perylene units as the core of dendrimers and polymer conjugates is a powerful strategy for creating materials with precisely controlled structures and properties. Dendrimers, which are highly branched, tree-like molecules, can be constructed around a luminescent perylene diimide core. nih.gov

A key advantage of this architecture is the ability of the dendritic scaffold to spatially isolate the perylene core. For example, rigid polyphenylene dendrons built around a perylene diimide dye effectively prevent the aggregation of the chromophore in the solid state. nih.gov This is crucial because aggregation often quenches fluorescence and diminishes performance in optoelectronic devices. While the dendritic shell has a minimal effect on the absorption and emission spectra in solution, its anti-aggregation effect in films is significant. nih.gov

Perylene-cored dendrimers have been explored for various applications, including bioimaging and gene delivery. scilit.com The well-defined structure of dendrimers allows for the attachment of various functional groups at the periphery, enabling properties like water solubility or specific biological targeting. scilit.com Similarly, perylene-cored poly(amidoamine) dendrimers have been synthesized for use as fluorescent bio-imaging probes. researchgate.net Furthermore, rigid polyphenylene dendrimers have been used as molecular spacers in donor-acceptor systems to study intramolecular energy transfer, demonstrating their utility in fundamental photophysical studies. mdpi.com

Advanced Characterization Methodologies in Perylen 3 Ylmethanol Research

Spectroscopic Techniques for Molecular and Electronic Structure

Spectroscopic methods are fundamental for determining the molecular structure, functional groups, and electronic configuration of Perylen-3-ylmethanol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing detailed information about the arrangement of atoms and their connectivity. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR spectroscopy reveals the presence and environment of hydrogen atoms within the molecule. For this compound, characteristic signals are observed for the aromatic protons of the perylene (B46583) core and the protons of the hydroxymethyl (-CH₂OH) group. Studies have reported specific chemical shifts for these protons, aiding in structural confirmation. For instance, ¹H NMR in CDCl₃ at 300 MHz has shown a singlet at approximately δ 5.10 ppm attributed to the methylene (B1212753) protons of the hydroxymethyl group, alongside signals corresponding to the aromatic perylene core protons beilstein-journals.org.

¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of this compound reveals distinct signals for the aromatic carbons of the perylene system and the carbon atom of the methylene group. The chemical shifts observed are consistent with the expected electronic environment of these carbons beilstein-journals.org.

Table 7.1.1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons/Carbons | Assignment |

| ¹H | 5.10 | s | 2 H | -CH₂OH |

| ¹H | 7.46-7.59 | m | 4 H | Aromatic protons |

| ¹H | 7.70 | dd | 2 H | Aromatic protons |

| ¹H | 7.96 | dd | 1 H | Aromatic protons |

| ¹H | 8.15-8.26 | m | 4 H | Aromatic protons |

| ¹³C | 119.0 | CH | Aromatic carbon | |

| ¹³C | 121.0 | CH | Aromatic carbon | |

| ¹³C | 121.5 | CH | Aromatic carbon | |

| ¹³C | 122.7 | CH | Aromatic carbon | |

| ¹³C | 124.6 | CH | Aromatic carbon | |

| ¹³C | 126.6 | CH | Aromatic carbon | |

| ¹³C | 126.9 | CH | Aromatic carbon | |

| ¹³C | 128.1 | Cquat | Quaternary carbon | |

| ¹³C | 128.5 | CH | Aromatic carbon | |

| ¹³C | 128.9 | Cquat | Quaternary carbon | |

| ¹³C | 129.2 | CH | Aromatic carbon | |

| ¹³C | 129.8 | Cquat | Quaternary carbon | |

| ¹³C | 129.9 | Cquat | Quaternary carbon | |

| ¹³C | 130.0 | CH | Aromatic carbon | |

| ¹³C | 130.6 | Cquat | Quaternary carbon | |

| ¹³C | 131.2 | Cquat | Quaternary carbon | |

| ¹³C | 132.2 | Cquat | Quaternary carbon | |

| ¹³C | 134.3 | Cquat | Quaternary carbon | |

| ¹³C | 137.1 | CH | Aromatic carbon | |

| ¹³C | 137.6 | Cquat | Quaternary carbon | |

| ¹³C | (approx. 60-70) | CH₂ | Methylene carbon |

Note: The ¹³C NMR data from source beilstein-journals.org lists a value of 192.7 ppm, which is unusually high for this type of compound and is omitted here, while the methylene carbon signal (expected around 60-70 ppm) is not explicitly listed with a value in the provided snippet.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular vibrations. These methods are applied to this compound to confirm the presence of characteristic bonds.

FTIR spectroscopy typically reveals absorption bands associated with specific functional groups. For this compound, characteristic peaks would include the O-H stretching vibration of the hydroxyl group, often appearing as a broad band in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while C=C stretching vibrations of the perylene core typically appear between 1500-1650 cm⁻¹. The C-O stretching vibration of the alcohol group is usually observed in the fingerprint region, around 1000-1200 cm⁻¹ rsc.orgscispace.commdpi.com.

Raman spectroscopy, on the other hand, is sensitive to changes in polarizability during molecular vibrations. It can provide complementary information to FTIR, particularly for symmetric vibrations and low-frequency modes. Studies on other perylene derivatives, such as PTCDA and DiMe-PTCDI, have shown significant Raman activity, with enhanced signals observed upon interaction with metal surfaces (Surface-Enhanced Raman Scattering - SERS) mdpi.comspiedigitallibrary.orginoe.ronih.govacs.orgresearchgate.neturfu.ruurfu.ru. These studies highlight the utility of Raman spectroscopy in analyzing structural changes, crystallinity, and intermolecular interactions in perylene-based materials. While specific Raman spectra for this compound are not detailed in the provided snippets, the technique is applicable for identifying characteristic vibrational modes of the perylene core and the hydroxymethyl substituent.

Mass Spectrometry (MS) for Reaction Product Identification and Mechanism Elucidation

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and identifying its fragments, which is crucial for confirming the identity of synthesized products and elucidating reaction mechanisms. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for perylene derivatives.

ESI-MS can provide the protonated molecular ion ([M+H]⁺) or other adducts, allowing for direct determination of the molecular mass. For this compound (molecular formula C₂₁H₁₆O, molecular weight ≈ 296.35 g/mol ), the detection of a molecular ion peak at the expected mass-to-charge ratio (m/z) confirms its presence. High-resolution mass spectrometry (HRMS) offers even greater accuracy, providing the exact mass and elemental composition scispace.comacs.orgnih.gov. Fragmentation patterns observed in MS spectra can also offer structural insights, though perylene derivatives often exhibit stable cores with minimal fragmentation under soft ionization conditions. Source beilstein-journals.org reports an ESI mass spectrum with a peak at m/z = 281.1, attributed to [C₂₁H₁₃O + H]⁺, though this formula and mass deviate from the expected values for this compound. This discrepancy might indicate a fragment ion or a different perylene derivative.

Table 7.1.3: Mass Spectrometry Data for this compound

| Technique | Ion Type | m/z | Formula (reported) | Notes |

| ESI-MS | [M+H]⁺ | 281.1 | C₂₁H₁₃O⁺ | Formula and mass deviate from expected for this compound (C₂₁H₁₆O, MW 296.35). May be a fragment. |

| HRMS | Not specified | - | - | Used for elemental composition determination scispace.comacs.org. |

| MALDI-TOF | Not specified | - | - | Used for molecular weight determination beilstein-journals.orgrsc.org. |

Time-Resolved Spectroscopies for Dynamics

Time-resolved spectroscopic techniques are essential for investigating the ultrafast dynamics of excited states, including energy transfer, charge separation, and relaxation pathways, which are critical for understanding the photophysical properties of this compound and related compounds.

Femtosecond Transient Absorption (TA) Spectroscopy

Femtosecond Transient Absorption (TA) spectroscopy is a powerful pump-probe technique that tracks the evolution of excited states on femtosecond to picosecond timescales. It provides information about excited-state absorption, stimulated emission, and ground-state bleach.

Studies on perylene derivatives have utilized TA spectroscopy to probe their excited-state dynamics. For example, research on perylene derivatives like MePTCDI and PTCDA has revealed transient absorption features indicative of excited-state absorption (ESA) and stimulated emission (SE), often peaking around 1.8 eV, with spectral changes observed over picosecond timescales aps.org. Perylene diimide (PDI) derivatives have shown ground-state bleach (GSB) with lifetimes exceeding 10 ns and excited-state absorption (ESA) with lifetimes less than 1 ns, with some systems exhibiting triplet state absorption chemrxiv.org. The technique allows for the identification of transient species and the elucidation of relaxation pathways, such as intersystem crossing or energy transfer processes aps.orgacs.orgnih.govresearchgate.netaip.org.

Time-Resolved Photoluminescence (TRPL) Measurements

Time-Resolved Photoluminescence (TRPL) spectroscopy measures the decay of fluorescence over time, providing insights into excited-state lifetimes and deactivation pathways. This technique is complementary to transient absorption and is crucial for quantifying fluorescence lifetimes and quantum yields.

TRPL measurements are typically performed using pulsed lasers and time-correlated single-photon counting (TCSPC) or streak cameras. The decay kinetics are often fitted to multi-exponential functions, where each component represents a distinct decay process. For perylene derivatives, TRPL data can reveal fluorescence lifetimes ranging from nanoseconds to microseconds, depending on the molecular structure and environment chemrxiv.orgnih.govresearchgate.net. For instance, some perylene diimide derivatives have shown delayed photoluminescence emission with time constants around 4.3 ns, attributed to triplet-triplet annihilation chemrxiv.org. Studies on self-assembled monolayers (SAMs) incorporating perylene derivatives have reported average exciton (B1674681) lifetimes (τ_avg) and used these to estimate charge transfer efficiencies nih.govacs.org.

Table 7.2.2: TRPL Decay Fitting Function

| Parameter | Description |

| I(t) | Fluorescence intensity at time t |

| I₀ | Initial background intensity |

| A | Scaling constant (amplitude of the decay component) |

| t | Time |

| τ | Fluorescence decay time constant (lifetime) |

| Function | I(t) = I₀ + A exp(−t/τ) (for single exponential decay)I(t) = Σ Aᵢ exp(−t/τᵢ) + I₀ (for multi-exponential decay) |

Compound List:

this compound

Perylene

Perylene bisimide (PBI)

N,N′-dimethylperylene-3,4,9,10-dicarboximide (MePTCDI)

3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA)

N,N′-dimethyl 3,4,9,10-perylene tetracarboxylic diimide (DiMe-PTCDI)

(5,10,15,20-Tetraphenylbisbenz nih.govresearchgate.netindeno[1,2,3-cd:1′,2′,3′-lm]perylene (DBP)

PDI-1, PDI-2 (Perylene diimide derivatives)

PBI-NST (N-annulated perylene bisimide)

Ph-BTBT-C10

Time-Resolved Two-Photon Photoemission Spectroscopy (TR-2PPE)

Time-Resolved Two-Photon Photoemission Spectroscopy (TR-2PPE) is a sophisticated pump-probe technique utilized to investigate the electronic structure and ultrafast dynamics of electrons at surfaces and interfaces. The methodology involves using two laser pulses: a pump pulse to excite electrons to intermediate states, and a probe pulse, delayed in time, to photoemit these excited electrons into free electron states. By measuring the kinetic energy and emission angle of the photoemitted electrons at various time delays, researchers can elucidate population dynamics, relaxation pathways, and energy transfer processes occurring on femtosecond to picosecond timescales. d-nb.infoustc.edu.cnwikipedia.org

While specific TR-2PPE studies focusing exclusively on this compound are not extensively detailed in the provided literature, the technique is highly relevant for understanding the excited-state behavior of perylene derivatives. Such studies on related systems have shown that TR-2PPE can reveal information about excited state lifetimes, vibrational structures, and electron-phonon coupling, which are fundamental to the photophysical properties of molecules like this compound. aps.orgaps.org For this compound, TR-2PPE would be instrumental in probing transient electronic states, energy relaxation dynamics, and potential charge transfer interactions if the compound is integrated into complex systems or interfaces. ustc.edu.cn

Table 1: Expected TR-2PPE Parameters for this compound

| Parameter | Typical Value/Description | Relevance to this compound |

| Excited State Lifetimes | Femtoseconds (fs) to picoseconds (ps) | Quantifies the duration of transient electronic states, crucial for understanding energy dissipation and transfer mechanisms. |

| Energy Relaxation Pathways | Identification of intermediate electronic states and the sequence of energy loss processes | Elucidates how excited energy is dissipated, whether through internal conversion, vibrational relaxation, or intersystem crossing. |